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Compound of Interest

Compound Name:
Demethylamino Ranitidine

Acetamide Sodium

Cat. No.: B119245 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide essential information and protocols for the procurement,

handling, and utilization of the Demethylamino Ranitidine Acetamide Sodium reference

standard. This compound is a critical impurity in the quality control of ranitidine-containing

pharmaceutical products.

Introduction and Significance
Demethylamino Ranitidine Acetamide Sodium, identified as Ranitidine Impurity D in the

European Pharmacopoeia (EP), is a known degradation product of the active pharmaceutical

ingredient (API) Ranitidine.[1] Its chemical structure and properties are well-defined, and its

presence in ranitidine drug substances or products can indicate instability and degradation.

The monitoring of ranitidine impurities has become increasingly critical following the discovery

that ranitidine and some of its impurities can generate N-Nitrosodimethylamine (NDMA), a

probable human carcinogen, under certain conditions such as elevated temperatures.[1][2][3]

[4][5][6] Studies have shown that Impurity D is among those that can produce NDMA under

forced degradation conditions.[1] Therefore, the accurate identification and quantification of

Demethylamino Ranitidine Acetamide Sodium are paramount for ensuring the safety,

efficacy, and stability of ranitidine-based medicines. This reference standard is intended for use

in analytical procedures to confirm the identity and measure the level of this specific impurity.
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Purchasing and Handling of the Standard
2.1. Recommended Suppliers: Certified reference standards for Demethylamino Ranitidine
Acetamide Sodium (CAS No. 112251-56-6) can be procured from specialized chemical and

pharmaceutical standard suppliers. Reputable sources include:

LGC Standards[7][8]

Sigma-Aldrich (Merck)[9][10]

SynThink Research Chemicals[1][11]

2.2. Certificate of Analysis (CoA): Upon purchase, the standard should be accompanied by a

comprehensive Certificate of Analysis. The CoA provides critical data for its proper use. A

typical CoA will include:

Product Name and Synonyms (e.g., Ranitidine Impurity D)

CAS Number

Molecular Formula and Weight

Lot Number

Purity, typically determined by High-Performance Liquid Chromatography (HPLC) and

expressed as a percentage.[1]

Identity confirmation data (e.g., ¹H-NMR, Mass Spectrometry).[1]

Recommended storage conditions.

Retest or Expiry Date.

2.3. Storage and Stability: To ensure the integrity of the reference standard, it should be stored

under the conditions specified in the CoA. Typically, this involves storage in a well-sealed

container, protected from light and moisture, at low temperatures (e.g., -10 to -25°C).[9]
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The following table summarizes the typical specifications for a pharmaceutical-grade

Demethylamino Ranitidine Acetamide Sodium reference standard.

Parameter Specification

Chemical Name

N-[2-[[[5-[(Dimethylamino)methyl]-2-

furanyl]methyl]thio]ethyl]-2-nitroacetamide

Ion(1-) Sodium

Synonyms Ranitidine Impurity D (EP, Sodium Salt)

CAS Number 112251-56-6

Molecular Formula C₁₂H₁₈N₃NaO₄S

Molecular Weight 323.34 g/mol

Purity (by HPLC) ≥ 99.5%[12]

Identity Confirmed by ¹H-NMR and Mass Spectrometry

Appearance Solid Powder

Experimental Protocols
The primary application of this standard is for the quantification of Ranitidine Impurity D in drug

substances and products using High-Performance Liquid Chromatography (HPLC).

4.1. Protocol: Quantification of Impurity D in Ranitidine Tablets by HPLC-UV

This protocol outlines a representative method for the determination of Demethylamino
Ranitidine Acetamide Sodium. Method validation as per ICH guidelines is required before

routine use.

A. Materials and Reagents:

Demethylamino Ranitidine Acetamide Sodium Reference Standard

Ranitidine Tablet Sample

Acetonitrile (HPLC Grade)
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Potassium Phosphate Monobasic (Reagent Grade)

Deionized Water (18.2 MΩ·cm)

Phosphoric Acid (for pH adjustment)

B. Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Instrument | HPLC

system with UV/PDA Detector | | Column | ACE C18, 100 x 4.6 mm, 3µm (or equivalent C18

column)[13] | | Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH adjusted to 7.1 | |

Mobile Phase B | Acetonitrile | | Gradient Program | Time (min) | %A | %B | | | 0.0 | 98 | 2 | | |

10.0 | 78 | 22 | | | 15.0 | 78 | 22 | | | 15.1 | 98 | 2 | | | 20.0 | 98 | 2 | | Flow Rate | 1.0 mL/min | |

Column Temperature | 40°C[13] | | Detection Wavelength | 230 nm[13] | | Injection Volume | 10

µL |

C. Solution Preparation:

Standard Stock Solution (Impurity D): Accurately weigh approximately 10 mg of

Demethylamino Ranitidine Acetamide Sodium Reference Standard into a 100 mL

volumetric flask. Dissolve in and dilute to volume with Mobile Phase A. This yields a

concentration of ~100 µg/mL.

Standard Working Solution: Dilute 1.0 mL of the Standard Stock Solution to 100 mL with

Mobile Phase A to obtain a final concentration of approximately 1.0 µg/mL.

Sample Preparation (Ranitidine Tablets):

Weigh and finely powder no fewer than 20 ranitidine tablets.

Accurately weigh a portion of the powder equivalent to 100 mg of ranitidine and transfer to

a 100 mL volumetric flask.

Add approximately 70 mL of Mobile Phase A and sonicate for 15 minutes to dissolve.

Dilute to volume with Mobile Phase A and mix well.

Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
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Filter the supernatant through a 0.45 µm nylon syringe filter, discarding the first few mL,

into an HPLC vial. This gives a final ranitidine concentration of ~1000 µg/mL.

D. Analysis and Quantification:

System Suitability: Inject the Standard Working Solution six times. The relative standard

deviation (RSD) for the peak area should be not more than 5.0%. The tailing factor for the

Impurity D peak should not be more than 2.0.

Procedure: Inject the blank (Mobile Phase A), the Standard Working Solution, and the

Sample Preparation in sequence.

Calculation: The amount of Demethylamino Ranitidine Acetamide Sodium in the tablet

sample is calculated using the following formula:

% Impurity D = (Area_Sample / Area_Standard) x (Conc_Standard / Conc_Sample) x 100

Area_Sample: Peak area of Impurity D in the sample chromatogram.

Area_Standard: Average peak area of Impurity D from the standard injections.

Conc_Standard: Concentration of the Impurity D Standard Working Solution (in mg/mL).

Conc_Sample: Concentration of ranitidine in the Sample Preparation (in mg/mL).

Visualizations
5.1. Workflow for Impurity Analysis

The following diagram illustrates the general workflow for using the reference standard in a

quality control setting.
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Caption: Workflow for the analysis of Ranitidine Impurity D.

5.2. Ranitidine Degradation Pathway
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This diagram shows the logical relationship between the parent drug, stress conditions, and the

formation of Impurity D.
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Caption: Formation of Impurity D from Ranitidine degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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